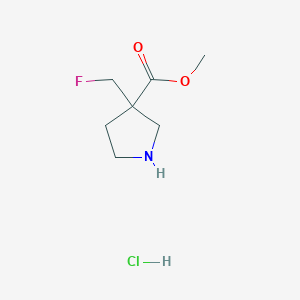

Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRCLUGTAJPKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxymethyl Precursor Approach

The most direct and efficient route to methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves first synthesizing the corresponding hydroxymethyl precursor followed by nucleophilic fluorination. This approach takes advantage of the relatively straightforward conversion of a hydroxyl group to a fluoride using appropriate fluorinating reagents.

Step 1: Preparation of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate

The synthesis begins with the preparation of methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate using methods adapted from similar pyrrolidine structures. Starting with an appropriate diester precursor:

- React dimethyl itaconate with benzylamine in the presence of a catalytic amount of trifluoroacetic acid in dichloromethane at room temperature.

- The initial addition forms an enamine intermediate, which undergoes intramolecular cyclization to yield 1-benzyl-3-methoxycarbonyl-3-pyrrolidine.

- Reduce one of the ester groups selectively using lithium aluminum hydride (LiAlH₄) at low temperature (-78°C) in tetrahydrofuran (THF).

- Quench the reaction carefully with water, followed by aqueous NaOH and additional water (in a 1:1:3 ratio) to obtain the hydroxymethyl derivative.

Step 2: Conversion to the Fluoromethyl Derivative

The hydroxymethyl group is then converted to the fluoromethyl group using nucleophilic fluorination:

- Activate the hydroxyl group by converting it to a good leaving group such as methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride with triethylamine in dichloromethane at 0°C.

- Isolate the mesylate or tosylate intermediate.

- Perform nucleophilic fluorination using potassium fluoride and 18-crown-6 in anhydrous acetonitrile at 80-90°C, or alternatively using tetrabutylammonium fluoride (TBAF) in THF.

Step 3: Deprotection and Salt Formation

- Remove the benzyl protecting group from the pyrrolidine nitrogen via catalytic hydrogenation using H₂ and Pd/C in methanol at room temperature and atmospheric pressure.

- Form the hydrochloride salt by treating the free base with a solution of HCl in diethyl ether or by bubbling HCl gas through a solution of the compound in an appropriate solvent such as diethyl ether or dichloromethane.

Table 1 summarizes the optimized reaction conditions for this synthetic route:

| Step | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| Cyclization | Dimethyl itaconate, benzylamine, TFA | DCM, rt, 18h | 75-85 |

| Reduction | LiAlH₄ | THF, -78°C, 2h | 80-90 |

| Mesylation | MsCl, Et₃N | DCM, 0°C, 2h | 85-95 |

| Fluorination | KF, 18-crown-6 | MeCN, 85°C, 12h | 65-75 |

| Debenzylation | H₂, Pd/C | MeOH, rt, 4h | 90-95 |

| Salt formation | HCl in Et₂O | Et₂O, 0°C, 1h | >95 |

Synthetic Route via Asymmetric Hydrogenation

Utilizing Ruthenium-Catalyzed Hydrogenation

An alternative approach involves the utilization of asymmetric hydrogenation methodology adapted from the synthesis of related pyrrolidine-3-carboxylic acid derivatives. This route offers enhanced stereochemical control, which can be crucial when specific stereoisomers are required.

Step 1: Preparation of 2,5-dihydro-1H-pyrrole-3-carboxylate precursor

- Prepare an appropriate α,β-unsaturated ester intermediate using Wittig reaction between methyl (triphenylphosphoranylidene)acetate and a suitable aldehyde.

- React this intermediate with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of a catalytic amount of trifluoroacetic acid to form the 2,5-dihydro-1H-pyrrole-3-carboxylate scaffold through a [3+2] cycloaddition reaction.

Step 2: Asymmetric hydrogenation

- Utilize a chiral ruthenium catalyst such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] to perform asymmetric hydrogenation of the unsaturated pyrrolidine.

- Conduct the hydrogenation in methanol under hydrogen pressure of approximately 40 bar at 30°C to achieve high stereoselectivity.

Step 3: Introduction of the fluoromethyl group

- After hydrogenation, introduce the fluoromethyl group via a sequence starting with the formation of an organolithium intermediate at the 3-position.

- React this intermediate with gaseous formaldehyde (CH₂O) to introduce a hydroxymethyl group.

- Convert the hydroxymethyl group to fluoromethyl using nucleophilic fluorination as described in the first route.

Step 4: Salt formation

- Form the hydrochloride salt using standard procedures, either by treating with HCl in diethyl ether or by bubbling HCl gas through a solution of the compound.

Direct Fluorination Route

Using Specialized Fluorinating Reagents

Direct fluorination offers another viable approach to introduce the fluoromethyl group at the 3-position of the pyrrolidine ring.

Step 1: Preparation of methyl pyrrolidine-3-carboxylate

- Synthesize methyl pyrrolidine-3-carboxylate using established methods, such as reduction of the corresponding pyrrole followed by selective oxidation or using cycloaddition chemistry.

Step 2: Functionalization at the 3-position

- Generate a lithium enolate at the 3-position using lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in THF at -78°C.

- Trap the enolate with a formaldehyde equivalent to introduce a hydroxymethyl group.

Step 3: Conversion to fluoromethyl using specialized reagents

- Treat the hydroxymethyl intermediate with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) in dichloromethane at -78°C to 0°C.

- Alternatively, use the nucleophilic fluorination procedure with potassium fluoride and hydrogen fluoride as described in several patents for similar compounds.

Step 4: Protection/deprotection and salt formation

- If necessary, protect the pyrrolidine nitrogen before the fluorination step using a suitable protecting group such as tert-butoxycarbonyl (Boc).

- After successful fluorination, remove the protecting group and form the hydrochloride salt.

Table 2 shows typical reaction conditions and yields for this direct fluorination route:

| Step | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| Enolate formation | LDA or LHMDS | THF, -78°C, 1h | - |

| Hydroxymethylation | (CH₂O)n | THF, -78°C to rt, 3h | 70-80 |

| Fluorination | DAST or Deoxofluor | DCM, -78°C to 0°C, 4h | 60-70 |

| Deprotection (if needed) | TFA | DCM, 0°C to rt, 2h | 85-95 |

| Salt formation | HCl in Et₂O | Et₂O, 0°C, 1h | >95 |

Hydrofluorination Approach

Utilizing Hydrogen Fluoride-Based Methods

This approach is inspired by methods used for preparing other fluorinated heterocycles as described in patents:

Step 1: Preparation of methyl 3-methylene-pyrrolidine-3-carboxylate

- Synthesize methyl pyrrolidine-3-carboxylate as described in previous methods.

- Introduce a methylene group at the 3-position via a Wittig reaction or similar methodology.

Step 2: Hydrofluorination of the exocyclic double bond

- Treat the methylene derivative with a mixture of hydrogen fluoride and an appropriate catalyst.

- Alternatively, use a combination of hydrogen fluoride and pyridine (Olah's reagent) to achieve hydrofluorination of the double bond.

Step 3: Salt formation

- Form the hydrochloride salt using standard procedures as described previously.

Purification and Characterization

Purification Techniques

The following purification techniques are recommended for obtaining high-purity this compound:

- Column Chromatography : Using silica gel with appropriate solvent systems such as dichloromethane/methanol mixtures.

- Recrystallization : From suitable solvent combinations such as ethanol/ethyl acetate or acetonitrile.

- Salt Formation and Washing : Capitalize on the differential solubility of the hydrochloride salt versus impurities.

Analytical Characterization

The following analytical methods should be employed for comprehensive characterization:

- ¹H NMR Spectroscopy : Characteristic signals include those from the fluoromethyl group (doublet due to H-F coupling), pyrrolidine ring protons, and the methyl ester protons.

- ¹⁹F NMR Spectroscopy : A critical tool for confirming the presence and environment of the fluorine atom.

- ¹³C NMR Spectroscopy : With characteristic splitting patterns due to C-F coupling.

- Mass Spectrometry : To confirm molecular weight and fragmentation pattern.

- Elemental Analysis : To confirm the elemental composition.

- X-ray Crystallography : If crystalline material can be obtained, to confirm absolute stereochemistry when relevant.

Table 3 presents expected spectroscopic data for this compound:

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR | δ 4.5-4.3 (d, 2H, CH₂F), 3.8-3.7 (s, 3H, OCH₃), 3.6-3.2 (m, 4H, pyrrolidine CH₂N), 2.5-2.2 (m, 2H, pyrrolidine CH₂) |

| ¹⁹F NMR | δ -220 to -230 (t, 1F, CH₂F) |

| MS (ESI) | [M+H]⁺ = 162 (free base) |

| IR | ~1730 cm⁻¹ (C=O), ~1050 cm⁻¹ (C-F) |

Comparative Analysis of Synthetic Routes

Each synthetic approach offers distinct advantages and challenges:

Nucleophilic Fluorination Route : Offers a straightforward path with readily available reagents but may suffer from competing elimination reactions during the fluorination step.

Asymmetric Hydrogenation Route : Provides excellent stereochemical control but requires specialized catalysts and high-pressure equipment.

Direct Fluorination Route : More direct approach but uses potentially hazardous fluorinating reagents that require careful handling.

Hydrofluorination Approach : Conceptually simple but may be challenging to control selectivity.

Table 4 summarizes the comparative aspects of these synthetic routes:

| Synthetic Route | Advantages | Limitations | Overall Assessment |

|---|---|---|---|

| Nucleophilic Fluorination | Reliable methodology, scalable | Multiple steps, moderate yields in fluorination | Good option for general preparation |

| Asymmetric Hydrogenation | Excellent stereochemical control | Requires specialized catalysts, complex setup | Best for stereoselective synthesis |

| Direct Fluorination | Fewer steps, more direct | Hazardous reagents, potentially lower yields | Suitable for experienced handlers |

| Hydrofluorination | Conceptually straightforward | Less precedent, selectivity challenges | Requires further optimization |

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride has the molecular formula CHClFNO. The presence of the fluoromethyl group enhances its chemical properties, making it suitable for various applications. The hydrochloride form increases its solubility in water, which is beneficial for biological studies and applications.

Medicinal Chemistry Applications

-

Pharmaceutical Intermediate :

- This compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow for interactions with specific enzymes and receptors, influencing metabolic pathways related to neurotransmitters.

- Case studies have shown that derivatives of this compound exhibit potential effects on the central nervous system, suggesting its relevance in developing new therapeutic agents .

- Antimalarial Research :

Organic Synthesis Applications

-

Synthetic Versatility :

- The compound is utilized in various synthetic pathways, including continuous flow reactors for large-scale production. This method optimizes reaction conditions and improves yield, making it advantageous for industrial applications.

- Its unique fluorinated structure allows for novel synthetic routes not available with other derivatives, enhancing its utility in organic synthesis.

-

Comparison with Related Compounds :

- A comparative analysis of this compound with other similar compounds reveals unique properties that may contribute to its effectiveness in various applications. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Contains trifluoromethyl group | Greater electronic effects due to three fluorine atoms |

| Methyl 2-(fluoromethyl)pyrrolidine-2-carboxylate | Fluorine at a different position | Altered reactivity compared to methyl 3-fluoromethyl derivative |

| Methyl pyrrolidine-3-carboxylate | Lacks fluorine substitution | More reactive due to absence of fluorine stabilization |

This table illustrates how the specific fluorinated structure of this compound enhances its metabolic stability while providing unique synthetic routes not available with other derivatives.

Research indicates that this compound interacts with various biological targets, which is critical for understanding its pharmacological potential. The fluorine atom's presence contributes to increased metabolic stability and altered electronic properties, enhancing biological interactions .

Mechanism of Action

The mechanism of action of methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect metabolic pathways involving neurotransmitters or other signaling molecules, leading to changes in cellular function.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C7H11ClFNO2 (inferred from structural analysis).

- Molecular Weight : ~195.6 g/mol (calculated).

- Synonyms: Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate HCl, 3-(Fluoromethyl)pyrrolidine-3-carboxylic acid methyl ester hydrochloride.

Structural Analogs and Substituent Effects

The following table compares methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride with structurally related pyrrolidine derivatives:

Key Observations:

- Fluorine Effects : The fluoromethyl group (-CH2F) balances electronegativity and steric demand, offering intermediate lipophilicity between methyl (-CH3) and trifluoromethyl (-CF3) groups.

- Positional Isomerism : Substitution at the 3-position (vs. 4-position) alters molecular geometry, impacting receptor binding and solubility.

- Ester vs. Amide : Carboxylate esters (e.g., methyl ester) are more hydrolytically labile than carboxamides, influencing drug stability.

Biological Activity

Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a fluoromethyl group enhances its chemical stability and alters its electronic properties, which can significantly influence its interaction with biological targets. The hydrochloride form increases water solubility, facilitating biological studies and applications.

The compound's mechanism of action primarily involves interactions with specific enzymes and receptors within the neurological system. The fluorine atom contributes to increased metabolic stability, which may enhance the compound's binding affinity to various biological targets, including neurotransmitter systems.

Key Biological Targets

- Neurotransmitter Receptors: this compound has been investigated for its potential effects on neurotransmitter pathways, particularly those involving serotonin and dopamine.

- Enzymatic Inhibition: It may act as an inhibitor of certain enzymes related to metabolic pathways, influencing neurotransmitter synthesis and degradation.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

- Cytotoxicity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. For example, it has been tested against Jurkat T cells and A-431 cells with notable efficacy .

- Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could play a role in this activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Contains trifluoromethyl group | Greater electronic effects due to three fluorine atoms |

| Methyl 2-(fluoromethyl)pyrrolidine-2-carboxylate | Fluorine at a different position | Altered reactivity compared to methyl 3-fluoromethyl derivative |

| Methyl pyrrolidine-3-carboxylate | Lacks fluorine substitution | More reactive due to absence of fluorine stabilization |

This table illustrates how the structural variations among these compounds influence their biological activities and potential applications.

Study 1: Neurotransmitter Modulation

In a study exploring the effects on serotonin uptake, this compound was found to inhibit serotonin reuptake in neuronal cultures, indicating its potential as an antidepressant agent. The IC50 value for this inhibition was determined to be in the low micromolar range .

Study 2: Anticancer Activity

Another study assessed the compound's cytotoxicity against various cancer cell lines. The results indicated that it significantly reduced cell viability in both Jurkat T cells and A-431 cells, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of a fluoromethyl-substituted pyrrolidine precursor followed by esterification and hydrochloride salt formation. Key steps include:

- Cyclization : Use of fluorinated intermediates (e.g., 3-(fluoromethyl)pyrrolidine derivatives) via nucleophilic substitution or reductive amination .

- Esterification : Reaction with methyl chloroformate or transesterification under acidic conditions.

- Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Characterization involves NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm fluoromethyl and ester groups, and elemental analysis for chloride content .

Q. How should solubility and storage conditions be optimized for this compound?

- Methodological Answer :

- Solubility : Prepare stock solutions in DMSO (10 mM) with gentle heating (37°C) and sonication to enhance dissolution .

- Storage : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability) to prevent freeze-thaw degradation. Avoid aqueous solutions unless buffered (pH 4–6) .

- Handling : Use anhydrous conditions to minimize hydrolysis of the ester group.

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- Spectroscopy :

- NMR : <sup>19</sup>F NMR to verify fluoromethyl group integrity; <sup>1</sup>H NMR to assess pyrrolidine ring conformation .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic pattern for chlorine .

- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination (e.g., distinguishing R/S enantiomers) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and optimized during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and a hexane/isopropanol mobile phase. Compare retention times with racemic standards .

- Crystallographic Analysis : Resolve enantiomers via crystallization with chiral counterions (e.g., tartaric acid derivatives) and validate using SHELXL refinement .

- Data Interpretation : Monitor optical rotation ([α]D) and correlate with crystallographic data to resolve discrepancies .

Q. What computational tools are suitable for conformational analysis of this compound?

- Methodological Answer :

- Software : Mercury CSD for visualizing crystal packing and hydrogen-bonding networks .

- Density Functional Theory (DFT) : Optimize geometry (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Case Study : A study of analogous pyrrolidine derivatives revealed that fluoromethyl groups induce steric strain, favoring a twisted boat conformation in the solid state .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Derivatization : Modify the ester (e.g., ethyl, tert-butyl) or fluoromethyl group (e.g., difluoromethyl, trifluoromethyl) to assess electronic effects .

- Biological Assays : Test analogs for target binding (e.g., GPCRs) using radioligand displacement assays.

- Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity. For example, fluoromethyl groups enhance metabolic stability compared to hydroxyl analogs .

Q. How should contradictory spectroscopic and computational data be resolved?

- Methodological Answer :

- Case Example : If experimental <sup>19</sup>F NMR shifts conflict with DFT predictions:

Re-optimize computational models with solvent corrections (e.g., PCM for DMSO).

Verify crystallographic data for solvent of crystallization effects using Mercury .

Cross-validate with <sup>13</sup>C NMR coupling constants (e.g., <sup>3</sup>JCF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.